4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate
Description
4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate is a complex ester derivative combining a pyrrolizine moiety with a substituted butanedioate backbone. Its structure features a bicyclic pyrrolizine group, a methyl ester at position 1, and a branched 2-methylpropyl substituent at position 2 of the hydroxybutanedioate core. This compound is hypothesized to exhibit bioactivity due to its hybrid structure, which integrates both lipophilic (pyrrolizine) and polar (hydroxybutanedioate) regions.
Properties
IUPAC Name |
4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO5/c1-12(2)9-17(21,16(20)22-3)10-15(19)23-11-13-6-8-18-7-4-5-14(13)18/h12-14,21H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZJCHCKRDGVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCC1CCN2C1CCC2)(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation
A ketone (e.g., 3-methyl-2-butanone) reacts with diethyl oxalate under basic conditions to form the α-hydroxy-β-keto ester intermediate.
Oxidation and Hydrolysis
The β-keto group is oxidized to a carboxylate using Jones reagent (CrO₃/H₂SO₄), followed by saponification to yield the diacid:
Key Data :
Selective Esterification of the Diacid
1-O-Methyl Ester Formation
The diacid undergoes selective mono-esterification with methanol using a catalytic amount of H₂SO₄:
Optimization Notes :
Activation of the C4 Carboxylate
The free carboxylate at C4 is activated as an acyl chloride using thionyl chloride (SOCl₂):
Reaction Conditions :
-
Solvent: Anhydrous dichloromethane (DCM).
-
Temperature: 0°C to room temperature.
Synthesis of the Pyrrolizine Alcohol
The alcohol component, 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethanol, is synthesized via:
Reductive Amination
A pyrrolizine precursor (e.g., 1-pyrrolizidinecarboxaldehyde) undergoes reductive amination with NaBH₄ to yield the corresponding alcohol:
Key Data :
Final Esterification Step
The activated acyl chloride reacts with the pyrrolizine alcohol under Schotten-Baumann conditions:
Reaction Conditions :
-
Solvent: Water/DCM biphasic system.
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Base: Aqueous NaOH (1M).
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Temperature: 0°C, 2 hours.
Purification :
Analytical Characterization
Critical spectroscopic data for validation:
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.67 (s, 3H, OCH₃), δ 4.32 (m, 2H, CH₂O), δ 1.21 (d, 6H, CH(CH₃)₂) | |
| IR | 1745 cm⁻¹ (C=O ester), 3450 cm⁻¹ (OH) | |
| MS | m/z 327.42 [M+H]⁺ |
Challenges and Mitigation Strategies
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Regioselectivity : Competitive esterification at both carboxylates is minimized by stepwise protection.
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Racemization : The 2-hydroxy group is prone to racemization; low-temperature reactions and non-basic conditions are employed.
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Pyrrolizine Stability : The pyrrolizine alcohol is hygroscopic; reactions are conducted under anhydrous conditions.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if used as a drug, it could interact with enzymes or receptors, modulating their activity. The pyrrolizine ring and ester groups could play a role in binding to these targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Groups
The compound’s structural complexity invites comparison with:
Pyrrolizine Alkaloids : Found in Populus species (e.g., P. balsamifera), these alkaloids share the pyrrolizine moiety and demonstrate anti-inflammatory and antibacterial properties . However, the absence of a butanedioate ester in natural pyrrolizines limits direct functional parallels.
Terpene-Ester Hybrids : Essential oils often contain terpene-alcohol esters (e.g., linalyl acetate), which exhibit synergistic bioactivity. The pyrrolizine-methylbutanedioate structure may similarly enhance membrane permeability compared to simpler esters .
Marine Actinomycete Metabolites: Salternamide E and related compounds from marine actinomycetes feature hybrid ester-alkaloid structures. These often display unique bioactivity due to stereochemical complexity, a trait shared with the target compound .
Physicochemical and Electronic Properties
Using QSPR/QSAR principles (), key molecular descriptors for comparison include:
- Electron Density Distribution: The electron-rich pyrrolizine ring may enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-aromatic analogues.
Table 1: Hypothetical Physicochemical Comparison
| Compound | LogP* | Polar Surface Area (Ų) | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound | 2.8 | 95 | 1 |
| Pyrrolizine Alkaloids (e.g., from Populus) | 1.2–2.1 | 60–80 | 0–1 |
| Methyl Salicylate | 1.3 | 46 | 0 |
Biological Activity
The compound 4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate is a complex organic molecule with potential biological activities. This article delves into its synthesis, chemical properties, and biological activity, drawing from diverse research sources.
Structural Characteristics
The compound features a unique structure characterized by a hexahydro-1H-pyrrolizin ring system. Its molecular formula is with a molecular weight of approximately 340.29 g/mol. The compound's structure can be represented as follows:
- IUPAC Name: 4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate
- SMILES Notation: C1CC2C(CCN2C1)COC(=O)C=CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 340.289 g/mol |
| Boiling Point | 303.6 °C |
| Density | N/A |
| Flash Point | 133.9 °C |
| LogP | 3.8689 |
These properties suggest that the compound may have significant stability and solubility characteristics favorable for biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological systems. Research indicates that compounds with similar structures may exhibit effects such as:
- Antiviral Activity: Compounds in the same class have shown potential in inhibiting viral replication, particularly in Hepatitis B virus (HBV) models. For example, nucleoside analogues have demonstrated effective inhibition of HBV polymerase with IC50 values in the nanomolar range .
- Neurotransmitter Interaction: The hexahydro-pyrrolizin structure allows for interaction with neurotransmitter systems, suggesting potential applications in neuropharmacology.
Antiviral Studies
A relevant study focused on the synthesis of nucleoside analogues similar to the target compound reported significant antiviral properties against HBV. The analogues exhibited varying degrees of inhibition on HBV polymerase with IC50 values ranging from 120 nM to lower . While the specific compound has not been directly tested in these studies, its structural similarities to effective antiviral agents suggest potential efficacy.
Neuropharmacological Applications
Research into similar pyrrolizin derivatives indicates their potential as therapeutic agents targeting neurological disorders. These compounds have been studied for their ability to modulate neurotransmitter systems, which is crucial for developing treatments for conditions such as anxiety and depression.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
